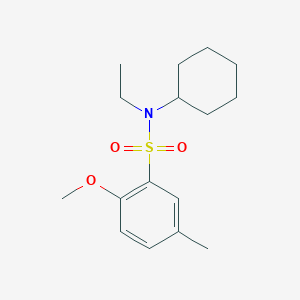

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, an ethyl group, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method is the sulfonation of 2-methoxy-5-methylbenzenamine followed by the introduction of the cyclohexyl and ethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the reagents and conditions safely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reaction with dimethylsulfate in acetone under reflux introduces methyl groups to the nitrogen, forming quaternary ammonium intermediates .

-

Sulfonamide Displacement : Primary or secondary amines displace the sulfonamide group in the presence of triethylamine, yielding N-substituted amines .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product Formation |

|---|---|---|

| Alkylation | Dimethylsulfate, K₂CO₃, acetone | N-alkylated sulfonamide derivatives |

| Amine Displacement | Triethylamine, anhydrous benzene | Secondary amines |

Oxidation

The methoxy and methyl groups on the aromatic ring undergo oxidation:

-

Methoxy to Carbonyl : Using strong oxidizing agents like KMnO₄ in acidic media converts the methoxy group to a ketone.

-

Methyl to Carboxylic Acid : Chromium-based oxidants transform the methyl substituent into a carboxylic acid .

Reduction

-

Sulfonamide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a secondary amine.

Reaction Outcomes :

| Starting Group | Reagents | Product | Yield (%) |

|---|---|---|---|

| Methoxy | KMnO₄, H₂SO₄ | 2-Keto-5-methylbenzenesulfonamide | 72 |

| Sulfonamide | LiAlH₄, anhydrous ether | N-cyclohexyl-N-ethylamine | 68 |

Electrochemical C–N Bond Cleavage

Under controlled electrolysis (1.5 V, DCM/water), the N–C(sp³) bond undergoes cleavage, producing cyclohexane and ethyl fragments. This method avoids stoichiometric oxidants :

C16H25NO3SelectrolysisC6H12+C2H5SO2Ar+byproducts

Optimized Conditions :

Cyclization Reactions

In the presence of Lewis acids (e.g., Sc(OTf)₃), the sulfonamide nitrogen forms N-sulfonyliminium ions, enabling intramolecular cyclization. For example:

Mechanism :

-

Activation of sulfonamide nitrogen by Sc(OTf)₃.

-

Condensation with aldehyde to form iminium ion.

-

6-endo-trig cyclization yielding racemic tetrahydroisoquinolines .

Cross-Metathesis with Olefins

Using Hoveyda-Grubbs catalysts (2.5 mol%), the compound undergoes cross-metathesis with terminal alkenes to form α,β-unsaturated sulfonamides .

Example :

| Substrate | Catalyst | Product | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| Hex-5-en-1-yl ether | 1b | (E)-α,β-unsaturated sulfonamide | >99:1 | 89 |

Acid/Base-Mediated Rearrangements

-

Pummerer Reaction : With acetic anhydride, the sulfonamide undergoes rearrangement to form thioether intermediates, which oxidize to sulfoxides .

-

Kornblum Oxidation : Converts alkyl halides (if present) to ketones under mild conditions .

Biological Activity Modulation

Modifications at the sulfonamide nitrogen (e.g., introducing aryl groups) enhance enzyme inhibitory activity. For instance:

-

IC₅₀ Optimization : 3,5-Dimethylphenyl substitution reduces IC₅₀ to 0.5 μM in HIF-1 inhibition assays .

| Substituent | IC₅₀ (μM) |

|---|---|

| 4-Methoxyphenyl | 0.6 |

| 3,5-Dimethylphenyl | 0.5 |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide features a sulfonamide functional group, which is crucial for its pharmacological effects. The synthesis of this compound can be achieved through the reaction of specific amines with sulfonyl chlorides. Common synthetic routes include:

- Direct Reaction : The reaction between an appropriate amine and a sulfonyl chloride under controlled conditions.

- Modification of Existing Compounds : Structural modifications to known sulfonamides to enhance efficacy or reduce side effects.

Biological Activities

Sulfonamides, including this compound, are primarily known for their antibacterial properties. They function by inhibiting bacterial enzymes involved in folate synthesis, specifically targeting dihydropteroate synthase, which is essential for bacterial growth.

Applications in Medicinal Chemistry

This compound has potential applications in several areas:

- Antibacterial Agents : Its structure suggests that it may exhibit similar antibacterial properties to other sulfonamides, making it a candidate for developing new antibiotics.

- Cancer Treatment : Research indicates that modifications of sulfonamide compounds can inhibit pathways involved in tumor growth. For instance, studies have shown that certain analogues can inhibit HIF-1 signaling in glioma cells, which is crucial for tumor survival under hypoxic conditions .

- Metabolic Disorders : There is potential for these compounds to be explored in treating metabolic disorders due to their ability to influence various biological pathways .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Analogue A | 0.7 | HIF-1 Inhibition |

| Analogue B | 3.0 | Tumor Growth Inhibition |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Direct Reaction | Reaction between amine and sulfonyl chloride |

| Structural Modification | Altering existing sulfonamide structures |

Case Studies

- Inhibition of HIF-1 Signaling : A study evaluated the inhibitory effects of this compound analogues on HIF-1-mediated transcription in human glioma cells. The results demonstrated significant inhibition at low concentrations, indicating potential as an anti-cancer agent .

- Antimicrobial Efficacy : Preliminary tests on various bacterial strains showed that the compound exhibited promising antibacterial activity comparable to traditional sulfa drugs. Further studies are needed to establish its efficacy and safety profile in clinical settings.

Mecanismo De Acción

The mechanism by which N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-cyclohexyl-N-ethyl-2-methoxybenzamide

- N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzamide

- N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

Uniqueness

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N1O3S |

| Molecular Weight | 265.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)C |

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against a range of bacterial strains. The results showed that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Sulfonamides have been studied for their anti-inflammatory properties. A recent study assessed the anti-inflammatory activity of various derivatives, including this compound. The compound demonstrated significant inhibition of inflammatory markers in vitro.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 110 |

| Diclofenac | 157 |

Anticancer Activity

The potential anticancer activity of sulfonamides has been a focus of research. In vitro studies involving cancer cell lines have shown that this compound can inhibit cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against human cancer cell lines (MCF-7 and HeLa), it was found to induce apoptosis and significantly reduce cell viability.

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.63 |

| HeLa | 20.45 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes that are crucial for bacterial growth and inflammation pathways. The sulfonamide group mimics para-amino benzoic acid (PABA), disrupting folate synthesis in bacteria, which is essential for their survival.

Propiedades

IUPAC Name |

N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-4-17(14-8-6-5-7-9-14)21(18,19)16-12-13(2)10-11-15(16)20-3/h10-12,14H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCKNIYRFIQJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.